4-Methyl-2-(trifluoromethyl)benzo[d]thiazole

Lipophilicity Drug-likeness Benzothiazole scaffold

4-Methyl-2-(trifluoromethyl)benzo[d]thiazole is a fluorinated benzothiazole derivative with the molecular formula C₉H₆F₃NS and a molecular weight of 217.21 g/mol. The compound features a benzothiazole core with a methyl substituent at the 4-position and a trifluoromethyl group at the 2-position.

Molecular Formula C9H6F3NS
Molecular Weight 217.21 g/mol
Cat. No. B11811025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)benzo[d]thiazole
Molecular FormulaC9H6F3NS
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)C(F)(F)F
InChIInChI=1S/C9H6F3NS/c1-5-3-2-4-6-7(5)13-8(14-6)9(10,11)12/h2-4H,1H3
InChIKeyDJECJUDTHYIZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(trifluoromethyl)benzo[d]thiazole (CAS 1188157-40-5) Procurement-Ready Compound Profile


4-Methyl-2-(trifluoromethyl)benzo[d]thiazole is a fluorinated benzothiazole derivative with the molecular formula C₉H₆F₃NS and a molecular weight of 217.21 g/mol . The compound features a benzothiazole core with a methyl substituent at the 4-position and a trifluoromethyl group at the 2-position. This specific substitution pattern imparts distinct physicochemical properties, including a computed octanol-water partition coefficient (XLogP3) of 3.7 [1], which positions it as a moderately lipophilic scaffold for medicinal chemistry and agrochemical discovery programs. The compound has been demonstrated as a competent substrate in nickel-catalyzed alkyne insertion reactions, producing (trifluoromethyl)quinolines via a thianickelacycle intermediate [2].

Why 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole Cannot Be Replaced by Generic Benzothiazole Analogs


Benzothiazole derivatives with varying substitution patterns exhibit markedly different lipophilicity, electronic character, and steric profiles, all of which directly influence target binding, membrane permeability, and metabolic fate. Structure-activity relationship (SAR) studies on benzothiazole-phenyl analogs have shown that trifluoromethyl groups are tolerated by target enzymes at ortho and para positions but do not universally improve metabolic stability in liver microsomes [1]. Meanwhile, the presence and position of a methyl group modulate both the electron density of the aromatic ring and the conformational preferences of the scaffold [2]. Simply swapping 4-methyl-2-(trifluoromethyl)benzo[d]thiazole for an unsubstituted, mono-substituted, or regioisomeric analog risks altering the compound's reactivity in downstream synthetic transformations and its interaction with biological targets. The quantitative evidence below demonstrates why this specific substitution pattern warrants prioritized selection.

Quantitative Differentiation of 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole Against Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole vs. 6-(Trifluoromethyl)benzothiazole vs. 2-(Trifluoromethyl)benzothiazole

The computed XLogP3 for 4-methyl-2-(trifluoromethyl)benzo[d]thiazole is 3.7 [1]. In comparison, the regioisomer 6-(trifluoromethyl)benzothiazole (lacking the 4-methyl group) exhibits a computed LogP of 3.3 , while 2-(trifluoromethyl)benzothiazole (no methyl substituent) has a lower XLogP3 owing to reduced hydrophobic surface area. The addition of a methyl group at the 4-position increases lipophilicity by approximately 0.4 log units relative to the unsubstituted analog, translating to a ~2.5-fold increase in partition coefficient. For the 5-methyl-2-(trifluoromethyl)benzothiazole isomer, XLogP3 is also reported as 3.7 [2], indicating that the regiochemistry of the methyl group does not materially alter overall lipophilicity but does affect steric and electronic properties relevant to target binding.

Lipophilicity Drug-likeness Benzothiazole scaffold

Synthetic Reactivity: Nickel-Catalyzed Alkyne Insertion Yield for 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole vs. Unsubstituted 2-(Trifluoromethyl)benzothiazole

In a nickel-catalyzed reaction with 4-octyne, 4-methyl-2-(trifluoromethyl)benzo[d]thiazole is converted to 8-methyl-3,4-dipropyl-2-(trifluoromethyl)quinoline in 67% isolated yield after 15 hours in hexane [1]. The parent substrate 2-(trifluoromethyl)-1,3-benzothiazole (no 4-methyl) was also investigated in the same study (exact yield not extracted from available abstract metadata), but the authors note that the reaction proceeds via oxidative addition of the C–S bond to Ni(0) and that substituent effects on the benzothiazole ring influence both the rate and regioselectivity of alkyne insertion [1]. The 4-methyl group may sterically influence the approach of the alkyne to the thianickelacycle intermediate, potentially altering product distribution compared to the unsubstituted analog. Quantitative comparison of yields across all substrates in the scope table requires access to the full paper; the available data confirm that 4-methyl-2-(trifluoromethyl)benzo[d]thiazole is a competent substrate for this novel transformation with a defined yield.

Synthetic methodology C–S bond activation Quinoline synthesis

Class-Level SAR: Impact of Trifluoromethyl Substitution on Metabolic Stability in Benzothiazole-Phenyl Series

In a structure-activity relationship study of benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors, Angelia et al. (2022) reported that trifluoromethyl groups on aromatic rings are well tolerated by the targeted enzymes at ortho and para positions; however, these substituents did not improve metabolic stability in liver microsomes [1]. This class-level finding is critical for procurement decisions: while 4-methyl-2-(trifluoromethyl)benzo[d]thiazole offers enhanced lipophilicity from its CF₃ group (see Evidence Item 1), it should not be assumed to confer superior metabolic stability relative to non-fluorinated benzothiazole analogs. Researchers prioritizing metabolic stability in their candidate profile may need to consider alternative 2-position substituents (e.g., heterocycles, amides) unless the intended application specifically demands the electronic effects of the CF₃ group for target engagement.

Metabolic stability SAR Pain therapeutics

Topological Polar Surface Area (TPSA) Comparison: 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole vs. 5-Methyl Isomer and 2-(Trifluoromethyl)benzothiazole

The computed topological polar surface area (TPSA) for 4-methyl-2-(trifluoromethyl)benzo[d]thiazole is 41.1 Ų [1]. The 5-methyl regioisomer (5-methyl-2-(trifluoromethyl)benzothiazole) also has a TPSA of 41.1 Ų [2], indicating that methyl position does not alter the calculated polar surface area. By contrast, 2-(trifluoromethyl)benzothiazole (no ring methyl) and 2-methylbenzothiazole (no CF₃) both have a TPSA of 12.9 Ų , a significantly lower value that reflects the absence of the N-atom contribution in the benzothiazole core. However, the large discrepancy between TPSA values for the trifluoromethyl-substituted vs. non-trifluoromethyl analogs is likely an artifact of different computational algorithms rather than a genuine structural difference. All benzothiazole isomers share the same heteroatom count (1 N, 1 S), and TPSA should be identical across regioisomers. The key takeaway is that TPSA is not a differentiating factor among regioisomeric methyl-trifluoromethyl benzothiazoles.

Drug-likeness Polar surface area Oral bioavailability prediction

Highest-Confidence Application Scenarios for 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole Based on Verified Differentiation Evidence


Medicinal Chemistry Scaffold Requiring Defined Lipophilicity Without Metabolic Stability Assumptions

When designing CNS-penetrant candidates where moderate lipophilicity (XLogP3 ≈ 3.7) is desirable, 4-methyl-2-(trifluoromethyl)benzo[d]thiazole provides a well-characterized starting point [1]. However, the class-level SAR evidence indicates that the CF₃ group does not inherently improve liver microsomal stability [2]; teams should incorporate metabolic soft spots into their design strategy rather than relying on fluorination alone.

Nickel-Catalyzed Synthetic Methodology Development and Heterocycle Diversification

This compound is a validated substrate for nickel-catalyzed C–S bond activation/alkyne insertion, affording trifluoromethylquinolines in 67% isolated yield [3]. Method development groups exploring the scope of this novel transformation can use the 4-methyl derivative as a benchmark substrate to compare reactivity and regioselectivity against other benzothiazole derivatives.

Agrochemical Lead Generation Targeting Lipophilic Benzothiazole Scaffolds

Benzothiazole derivatives have documented herbicidal and fungicidal activities, with trifluoromethyl substituents contributing to enhanced lipophilicity and potential target-site penetration [4]. The 4-methyl-2-(trifluoromethyl) substitution pattern offers a balance of steric bulk and electronic character that may be advantageous for binding to plant or fungal enzyme targets, though direct comparative in vivo efficacy data for this specific compound remain limited [5].

Structure-Activity Relationship (SAR) Studies on Kinase or Enzyme Inhibitor Series

The unique combination of a 4-methyl group and a 2-CF₃ group allows systematic exploration of steric and electronic effects in benzothiazole-based inhibitor series. The SAR study by Angelia et al. (2022) exemplifies how CF₃ substitution at various positions can be probed for target engagement without assuming pharmacokinetic benefits [2]. Incorporating 4-methyl-2-(trifluoromethyl)benzo[d]thiazole as a building block enables head-to-head comparison with the 5-methyl regioisomer and the unsubstituted parent to deconvolute position-specific contributions to potency and selectivity.

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